N-methyl-3-naphthalen-2-yl-N-(1,2-oxazol-5-ylmethyl)prop-2-ynamide
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Overview
Description
N-methyl-3-naphthalen-2-yl-N-(1,2-oxazol-5-ylmethyl)prop-2-ynamide is a synthetic organic compound that features a naphthalene ring, an oxazole ring, and a prop-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-naphthalen-2-yl-N-(1,2-oxazol-5-ylmethyl)prop-2-ynamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene derivative, followed by the introduction of the oxazole ring, and finally the formation of the prop-2-ynamide group. The key steps include:
Naphthalene Derivative Preparation: This involves the functionalization of naphthalene to introduce the desired substituents.
Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Prop-2-ynamide Formation: The final step involves coupling the naphthalene-oxazole intermediate with a prop-2-ynamide precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-naphthalen-2-yl-N-(1,2-oxazol-5-ylmethyl)prop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-methyl-3-naphthalen-2-yl-N-(1,2-oxazol-5-ylmethyl)prop-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-methyl-3-naphthalen-2-yl-N-(1,2-oxazol-5-ylmethyl)prop-2-ynamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- N-naphthalen-1-ylmethyl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine
Uniqueness
N-methyl-3-naphthalen-2-yl-N-(1,2-oxazol-5-ylmethyl)prop-2-ynamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-methyl-3-naphthalen-2-yl-N-(1,2-oxazol-5-ylmethyl)prop-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-20(13-17-10-11-19-22-17)18(21)9-7-14-6-8-15-4-2-3-5-16(15)12-14/h2-6,8,10-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWKPNNNACDJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NO1)C(=O)C#CC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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